Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)
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Overview
Description
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) is a complex organic compound that combines formic acid with a diphenol structure linked by a decane-1,10-diylbis(oxy) chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) typically involves the reaction of 2,2′-(decane-1,10-diylbis(oxy))dibenzaldehyde with formic acid. The reaction is carried out in an ethanol solution, where the mixture is refluxed for several hours and then cooled to room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenolic groups can participate in substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the formic acid component.
Decane-1,10-diylbis(oxy)diphenol: Lacks the formic acid component but shares the core diphenol structure.
Formic acid derivatives: Compounds that include formic acid but differ in the attached functional groups.
Uniqueness
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) is unique due to its combination of formic acid with a diphenol structure linked by a decane-1,10-diylbis(oxy) chain. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds .
Properties
CAS No. |
189388-92-9 |
---|---|
Molecular Formula |
C24H34O8 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
formic acid;4-[10-(4-hydroxyphenoxy)decoxy]phenol |
InChI |
InChI=1S/C22H30O4.2CH2O2/c23-19-9-13-21(14-10-19)25-17-7-5-3-1-2-4-6-8-18-26-22-15-11-20(24)12-16-22;2*2-1-3/h9-16,23-24H,1-8,17-18H2;2*1H,(H,2,3) |
InChI Key |
KXPIDYLGLQRVGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCCCCCCCOC2=CC=C(C=C2)O.C(=O)O.C(=O)O |
Origin of Product |
United States |
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